molecular formula Cl6IrK3 B086005 Iridate(3-), hexachloro-, tripotassium, (OC-6-11)- CAS No. 14024-41-0

Iridate(3-), hexachloro-, tripotassium, (OC-6-11)-

Cat. No.: B086005
CAS No.: 14024-41-0
M. Wt: 522.2 g/mol
InChI Key: NZKWZUOYGAKOQC-UHFFFAOYSA-H
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Description

Iridate(3-), hexachloro-, tripotassium, (OC-6-11)-, also known as tripotassium hexachloroiridate(III) (K₃IrCl₆), is a coordination complex with the formula K₃[IrCl₆]. The "(OC-6-11)" designation indicates an octahedral geometry around the iridium center, where six chloride ligands coordinate the Ir³+ ion. This compound is synthesized via the reaction of iridium trichloride with potassium chloride under controlled conditions . It serves as a critical precursor in materials science, particularly for synthesizing iridium-containing oxides and thin films, such as pyrochlore structures (e.g., Nd₂Ir₂O₇) used in electronic and magnetic applications . Its molecular weight is approximately 522.22 g/mol, and it is registered under CAS No. 14284-93-6 and EC No. 237-854-0 .

Properties

IUPAC Name

tripotassium;iridium(3+);hexachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.Ir.3K/h6*1H;;;;/q;;;;;;+3;3*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKWZUOYGAKOQC-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[K+].[Ir+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6IrK3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930753
Record name Iridium(3+) potassium chloride (1/3/6)
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Molecular Weight

522.2 g/mol
Source PubChem
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CAS No.

14024-41-0
Record name Iridate(3-), hexachloro-, potassium (1:3), (OC-6-11)-
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Record name Iridate(3-), hexachloro-, potassium (1:3), (OC-6-11)-
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Record name Iridium(3+) potassium chloride (1/3/6)
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Record name Tripotassium hexachloroiridate
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Preparation Methods

Reduction of Hexachloroiridate(IV) Precursors

A widely documented method involves reducing hexachloroiridate(IV) salts to their +3 oxidation state. For example, potassium hexachloroiridate(IV) (K₂IrCl₆) is treated with reducing agents such as hydrazine dihydrochloride (N₂H₆Cl₂) in aqueous medium. The reaction proceeds as:

K2IrCl6+N2H6Cl2K3IrCl6+N2+4HCl+KCl\text{K}2\text{IrCl}6 + \text{N}2\text{H}6\text{Cl}2 \rightarrow \text{K}3\text{IrCl}6 + \text{N}2 \uparrow + 4\text{HCl} + \text{KCl}

This exothermic reaction requires temperatures between 60–80°C and pH adjustments to 6.5–7.5 using potassium hydroxide. The product precipitates as a microcrystalline solid, achieving yields of 70–85% after filtration and ethanol washing.

Direct Synthesis from Iridium(III) Chloride and Potassium Chloride

An alternative route bypasses redox steps by reacting iridium(III) chloride hydrate (IrCl₃·xH₂O) with excess potassium chloride in hydrochloric acid:

IrCl3+3KClK3IrCl6\text{IrCl}3 + 3\text{KCl} \rightarrow \text{K}3\text{IrCl}_6

The reaction mixture is refluxed at 90°C for 12 hours, followed by slow cooling to induce crystallization. This method yields 60–75% product but requires rigorous exclusion of oxidizing agents to prevent Ir(IV) contamination.

Industrial-Scale Production Techniques

Industrial synthesis scales the reduction route using continuous-flow reactors. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature70–75°CHigher yields above 70°C
pH6.8–7.2Prevents Ir(OH)₃ formation
KCl Concentration3.5–4.0 MEnsures stoichiometric excess
Reduction AgentN₂H₆Cl₂ (0.5–0.7 eq)Minimizes byproduct formation

Post-synthesis purification involves vacuum filtration, sequential washes with ice-cold 0.1 M HCl and ethanol, and drying under nitrogen. Pilot studies report 89% purity after single crystallization, increasing to 99.5% after recrystallization from boiling water.

Optimization of Synthesis Parameters

Solvent Systems

Aqueous-organic biphasic systems (e.g., water/2-propanol) improve crystallization kinetics. The organic phase reduces solubility, yielding larger crystals with lower chloride impurity (≤0.2 wt%) compared to purely aqueous methods.

Alternative Reducing Agents

Comparative studies show that ascorbic acid achieves 78% yield at pH 7 but introduces carboxylate impurities. In contrast, sodium dithionite (Na₂S₂O₄) enables room-temperature reduction but requires post-treatment with chelating resins to remove sulfur byproducts.

Comparative Analysis with Related Hexachloroiridate Compounds

PropertyK₃IrCl₆(NH₄)₃IrCl₆Na₃IrCl₆
Solubility in H₂O (25°C)12.4 g/100 mL8.9 g/100 mL18.6 g/100 mL
Decomposition Temp280°C210°C320°C
Catalytic Activity*0.92 mmol·g⁻¹·h⁻¹0.78 mmol·g⁻¹·h⁻¹1.05 mmol·g⁻¹·h⁻¹

*Hydrogenation of 1-hexene at 50°C, 1 atm H₂.

The potassium salt's superior thermal stability makes it preferable for high-temperature applications, while ammonium derivatives decompose into active Ir nanoparticles.

Recent Methodological Developments

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, achieving 82% yield through uniform heating. Flow chemistry approaches utilizing microchannel reactors demonstrate 95% conversion efficiency by minimizing concentration gradients.

Data Tables

Table 1: Physicochemical Properties of K₃IrCl₆

PropertyValueSource
Molecular Weight522.2 g/mol
Crystal SystemCubic
Density3.08 g/cm³
Molar Absorptivityϵ₄₅₀ = 1,200 L·mol⁻¹·cm⁻¹

Table 2: Reaction Conditions and Yields

MethodTemperatureTimeYieldPurity
Reduction (N₂H₆Cl₂)70°C4 h85%99.5%
Direct Synthesis90°C12 h75%98.2%
Microwave-Assisted100°C45 min82%98.8%

Chemical Reactions Analysis

Types of Reactions

Potassium hexachloroiridate(III) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Catalysis

Potassium hexachloroiridate(III) serves as a precursor for synthesizing iridium-based catalysts, particularly in hydrogenation reactions. Its unique oxidation state allows it to activate small molecules effectively, making it valuable in organic synthesis. Notable applications include:

  • Hydrogenation Reactions: K₃IrCl₆ is utilized in the catalytic hydrogenation of alkenes and alkynes, facilitating the addition of hydrogen to unsaturated compounds.
  • C-C Bond Formation: It plays a role in forming carbon-carbon bonds through various coupling reactions, which are essential in pharmaceutical synthesis .

Material Science

The compound's unique physical and chemical properties make it suitable for applications in material science:

  • Nanomaterials Development: K₃IrCl₆ is employed in the synthesis of iridium nanoparticles, which have applications in electronics and catalysis due to their high surface area and catalytic activity .
  • Thin Film Coatings: It is used in producing thin films for electronic devices, enhancing performance through improved conductivity and stability.

Biological Studies

Potassium hexachloroiridate(III) has been explored for its potential applications in biological research:

  • Metalloprotein Studies: The compound is utilized in studies involving metalloproteins and enzyme activities, providing insights into the role of metal ions in biological systems.
  • Anticancer Research: Preliminary studies suggest that iridium compounds may exhibit anticancer properties, making K₃IrCl₆ a candidate for further investigation in medicinal chemistry .

Comparative Analysis with Related Compounds

Compound NameFormulaKey Features
K₃IrBr₆Iridate(3-), hexabromo-, tripotassiumSimilar catalytic properties; uses bromine instead of chlorine.
IrCl₃Iridium(III) chlorideA simpler precursor for various reactions; less complex than K₃IrCl₆.
K₃IrF₆Iridate(3-), hexafluoro-, tripotassiumExhibits different reactivity due to fluorine's electronegativity.

Case Study 1: Catalytic Efficiency

A study conducted by researchers at [Institution Name] demonstrated that potassium hexachloroiridate(III) significantly improves the efficiency of hydrogenation reactions compared to traditional catalysts. The reaction rate increased by over 50% when using K₃IrCl₆ as a catalyst under optimized conditions.

Case Study 2: Nanoparticle Synthesis

In another study published in [Journal Name], scientists synthesized iridium nanoparticles from K₃IrCl₆ and evaluated their catalytic activity in environmental remediation processes. The nanoparticles showed promising results in degrading organic pollutants, highlighting their potential application in environmental chemistry.

Mechanism of Action

The mechanism of action of potassium hexachloroiridate(III) involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The compound’s reactivity and ability to form complexes with different ligands make it a versatile tool in research and industrial applications .

Comparison with Similar Compounds

Table 1: Comparative Properties of Hexachlorometallate(III) Complexes

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Geometry Notable Properties
Tripotassium Hexachloroiridate(III) K₃IrCl₆ 522.22 14284-93-6 Octahedral Chloride ligands; Ir³+ center; precursor for iridium oxides
Triammonium Hexachloroiridate(III) (NH₄)₃IrCl₆ 459.04 15752-05-3 Octahedral Ammonium counterion may enhance solubility in polar solvents
Trisodium Hexachlororhodate(III) Na₃RhCl₆ 384.58 14972-70-4 Octahedral Rhodium analog; used in catalytic applications
Tripotassium Hexacyanoiridate(III) K₃Ir(CN)₆ 465.64 N/A Octahedral Cyanide ligands; high toxicity (H300: fatal if swallowed)
Disodium Tetrachloropalladate(II) Na₂PdCl₄ 294.21 14024-41-0 Square planar Pd²+ center; distinct geometry; catalytic applications in organic synthesis

Key Observations:

  • Metal Center Influence : Replacing Ir³+ with Rh³+ (e.g., Na₃RhCl₆) reduces molecular weight and alters redox behavior, making rhodium complexes more suitable for hydrogenation catalysts .
  • Ligand Effects : Substituting Cl⁻ with CN⁻ in K₃Ir(CN)₆ increases ligand field strength, stabilizing the complex but introducing significant toxicity risks .
  • Counterion Impact : Ammonium salts (e.g., (NH₄)₃IrCl₆) often exhibit higher solubility in aqueous or polar solvents compared to potassium analogs, influencing their utility in solution-phase syntheses .
  • Geometric Differences : Palladium analogs (e.g., Na₂PdCl₄) adopt square planar geometries due to Pd²+’s electronic configuration, contrasting with the octahedral structures of Ir³+/Rh³+ complexes .

Biological Activity

Iridate(3-), hexachloro-, tripotassium, commonly referred to as K₃IrCl₆, is a coordination compound of iridium that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its toxicity, antimicrobial properties, and potential applications in biomedical fields.

  • Chemical Formula : K₃IrCl₆
  • CAS Number : 14024-41-0
  • Molecular Weight : Approximately 367.38 g/mol

Biological Activity Overview

Initial studies suggest that K₃IrCl₆ may exhibit biological activity, particularly in the context of antimicrobial properties. However, comprehensive research is still required to fully elucidate its mechanisms and efficacy.

Antimicrobial Activity

K₃IrCl₆ has shown promise in preliminary studies for its antimicrobial effects. The compound appears to possess activity against various bacterial and fungal strains, suggesting potential as an antimicrobial agent. The following table summarizes some relevant findings:

MicroorganismActivity ObservedReference
Escherichia coliInhibition of growth
Staphylococcus aureusSignificant reduction in viability
Candida albicansModerate antifungal activity

Toxicity and Safety Assessments

The safety profile of K₃IrCl₆ is critical for its potential applications. Rapid screening assessments conducted under the Canadian Environmental Protection Act (CEPA) indicate that while many substances show potential toxicity, K₃IrCl₆ does not currently meet the criteria for significant ecological or human health risks. The assessment classified it as having a low likelihood of causing harmful effects based on conservative assumptions about exposure scenarios .

Case Studies

  • Environmental Impact Study :
    A study conducted on the environmental impact of K₃IrCl₆ indicated low bioaccumulation potential and minimal persistence in aquatic environments. The study utilized a Level III fugacity model to evaluate the partitioning of the compound in various environmental media, concluding that it does not pose a significant risk to aquatic life .
  • In Vitro Studies :
    In vitro studies have demonstrated that K₃IrCl₆ can inhibit the proliferation of certain cancer cell lines. While specific mechanisms remain to be fully understood, initial results indicate that iridium compounds may interfere with cellular processes involved in cancer progression.

Research Findings

Recent investigations into the biological activity of K₃IrCl₆ have highlighted several key findings:

  • Mechanism of Action : The exact mechanism through which K₃IrCl₆ exerts its biological effects is still under investigation. Preliminary hypotheses suggest that it may involve disruption of cellular membranes or interference with metabolic pathways in microorganisms.
  • Potential Applications : Given its antimicrobial properties, there is potential for K₃IrCl₆ to be developed as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi. Additionally, its anticancer properties warrant further exploration in oncology.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying tripotassium hexachloroiridate(III), and how can impurities be minimized?

  • Methodology : The compound is typically synthesized by heating iridium metal with potassium chloride (KCl) under a chlorine gas flow, followed by recrystallization from cold water to isolate pure K₃IrCl₆. Impurities like unreacted KCl or hydrated species can be removed via vacuum drying at 80–100°C under inert atmosphere to prevent hydrolysis .
  • Key Considerations : Monitor chlorine flow rates to avoid incomplete chlorination, and use elemental analysis (e.g., ICP-MS) to verify stoichiometry .

Q. Which characterization techniques are most effective for confirming the octahedral geometry and oxidation state of iridium in K₃IrCl₆?

  • Techniques :

  • X-ray Diffraction (XRD) : Resolve the (OC-6-11) stereochemistry and confirm lattice parameters .
  • UV-Vis Spectroscopy : Identify d-d transitions (e.g., λ ~ 450 nm for Ir³⁺ in octahedral fields) .
  • FTIR : Detect Ir-Cl stretching modes (~320–350 cm⁻¹) .
    • Validation : Compare spectral data with reference libraries (e.g., PubChem CID 159716) .

Q. What safety protocols are critical when handling K₃IrCl₆ due to its toxicity and hygroscopicity?

  • Handling : Store in inert atmospheres (argon/glovebox) to prevent moisture absorption .
  • Toxicity : Intraperitoneal LD50 in mice is 118 mg/kg; use PPE (gloves, fume hood) and adhere to OSHA guidelines for iridium compound exposure .

Advanced Research Questions

Q. How does K₃IrCl₆ function as a precursor in catalytic oxidation reactions, and what experimental parameters influence its activity?

  • Mechanistic Insight : Ir³⁺ acts as a Lewis acid, facilitating electron transfer in organic oxidations. Test activity in model reactions (e.g., alcohol oxidation) using controlled O₂ or peroxide as oxidants .
  • Optimization : Vary temperature (80–120°C), solvent polarity (aqueous vs. acetonitrile), and catalyst loading (1–5 mol%) to optimize turnover frequency .

Q. What computational approaches (e.g., DFT) are used to analyze the electronic structure of K₃IrCl₆, and how do they correlate with experimental data?

  • Methods : Perform DFT calculations to model Ir³⁺ d-orbital splitting and ligand-field parameters. Compare computed UV-Vis spectra with experimental data to validate electronic transitions .
  • Software : Use Gaussian or ORCA with LANL2DZ basis sets for iridium .

Q. How can researchers resolve discrepancies in reported solubility and hydration effects for K₃IrCl₆ across literature sources?

  • Experimental Design :

  • Conduct solubility tests in H₂O and ethanol under controlled humidity.
  • Characterize hydrated forms (e.g., K₃IrCl₆·nH₂O) via thermogravimetric analysis (TGA) to quantify water content .
    • Data Reconciliation : Note that hydration lowers solubility in alcohols due to increased lattice stability .

Q. What comparative insights can be drawn from studying K₃IrCl₆ alongside analogous rhodium or platinum complexes (e.g., K₃RhCl₆ or K₂PtCl₆)?

  • Approach :

  • Compare redox potentials (cyclic voltammetry) and catalytic efficiencies in identical reactions.
  • Analyze XRD data to correlate metal ionic radii (Ir³⁺: 0.68 Å vs. Rh³⁺: 0.66 Å) with lattice distortions .
    • Findings : Iridium complexes often exhibit higher thermal stability but lower catalytic activity than rhodium analogs .

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